

Application Notes and Protocols for Benzenesulphonyl-Acetamidine Derivatives as Potential Therapeutic Agents

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Compound of Interest		
Compound Name:	2-Benzenesulphonyl-acetamidine	
Cat. No.:	B127992	Get Quote

Introduction:

Benzenesulphonyl-acetamidine and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of inflammation and analgesia. While specific data for **2-Benzenesulphonyl-acetamidine** is not extensively available in the reviewed literature, comprehensive studies on structurally related N-(benzene sulfonyl) acetamide and 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives have highlighted their potential as multi-target inhibitors and safer analgesic alternatives. These notes provide an overview of the key findings and experimental protocols for researchers and drug development professionals interested in this chemical scaffold. The primary focus is on derivatives that have shown potent anti-inflammatory and analgesic properties through the inhibition of key enzymes and receptors involved in pain and inflammation pathways.[1] Additionally, certain derivatives have been engineered to avoid the hepatotoxicity associated with common analgesics like acetaminophen.[2]

Data Presentation

The following tables summarize the quantitative data for promising benzenesulphonyl-acetamide derivatives from preclinical studies.

Table 1: In Vitro Inhibitory Activity of N-(benzene sulfonyl) Acetamide Derivatives[1]



Compound	COX-2 IC50 (µM)	5-LOX IC50 (μM)	TRPV1 IC50 (µM)
9a	0.011	0.046	0.008
9b	0.023	0.31	0.14

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme or receptor activity.

Table 2: Pharmacokinetic Properties of Compound 9a in Sprague-Dawley Rats (10 mg/kg oral administration)[1]

Parameter	Value
Cmax (ng/mL)	5807.18 ± 2657.83
CL (mL/min/kg)	3.24 ± 1.47
F (%)	96.8

Cmax: Maximum plasma concentration; CL: Clearance; F: Bioavailability.

Table 3: Antioxidant Activity of Acetamidosulfonamide Derivatives (at 300 µg/mL)[3][4]

Compound	Radical Scavenging Activity (%)	Superoxide Dismutase Activity (%)
1	0.42	25.22 - 30.40
2	1.46	30.40
15	4.62	38.54

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. General Synthesis of N-(benzenesulphonyl) Acetamide Derivatives[3][4]

Methodological & Application





This protocol describes a general method for the N-sulfonylation of amines to produce benzenesulphonyl-acetamide derivatives.

 Materials: 4-acetamidobenzenesulfonyl chloride, appropriate primary or secondary amine, sodium carbonate, dichloromethane (DCM), distilled water.

Procedure:

- Dissolve the desired amine (5 mmol) and sodium carbonate (7 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in 30 mL of dichloromethane.
- Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirring amine mixture at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, add 20 mL of distilled water to the reaction mixture.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with 30 mL of dichloromethane.
- Combine the organic extracts and wash with 30 mL of distilled water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel.
- Characterize the final compound using HRMS, ¹H NMR, and ¹³C NMR.
- 2. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a method to determine the COX-2 inhibitory activity of the synthesized compounds.



- Principle: The assay measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
- Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate), test compounds, buffer
 solution (e.g., Tris-HCl).

Procedure:

- Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the COX-2 enzyme, buffer, and the test compound dilutions.
- Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
- Initiate the reaction by adding arachidonic acid and TMPD.
- Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
- Calculate the rate of reaction for each compound concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
- 3. In Vivo Formalin-Induced Pain Model in Rodents[1]

This protocol describes an in vivo model to assess the analgesic efficacy of the compounds.

- Animals: Male Sprague-Dawley rats or Swiss albino mice.
- Materials: Test compound, vehicle (e.g., 0.5% carboxymethylcellulose), formalin solution (e.g., 2.5% in saline).
- Procedure:
 - Acclimatize the animals to the testing environment.



- Administer the test compound or vehicle to the animals via oral gavage or intraperitoneal injection at a predetermined time before the formalin injection.
- Inject a small volume (e.g., 20 μL) of formalin solution into the plantar surface of the hind paw.
- Immediately place the animal in an observation chamber.
- Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
- Compare the nociceptive behaviors of the compound-treated group with the vehicletreated group to determine the analgesic effect.

Visualizations

Diagram 1: Proposed Multi-Target Mechanism of Action

Caption: Multi-target inhibition of inflammation and pain pathways.

Diagram 2: Experimental Workflow for Synthesis and In Vitro Screening

Caption: Workflow for synthesis and initial biological evaluation.

Diagram 3: Logic for Development of Non-Hepatotoxic Analgesics

Caption: Rationale for developing safer acetaminophen analogs.

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